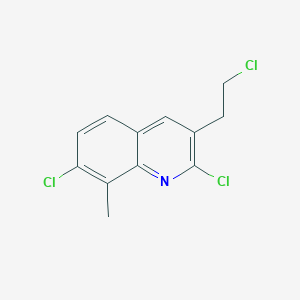
3-(2-Chloroethyl)-2,7-dichloro-8-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloroethyl)-2,7-dichloro-8-methylquinoline is a halogenated heterocyclic compound with the molecular formula C11H8Cl3N It is a derivative of quinoline, a nitrogen-containing aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-2,7-dichloro-8-methylquinoline typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 2,7-dichloroquinoline with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloroethyl)-2,7-dichloro-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Derivatives with various functional groups replacing the chloroethyl group.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
3-(2-Chloroethyl)-2,7-dichloro-8-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its effects on cellular processes and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloroethyl)-2,7-dichloro-8-methylquinoline involves its interaction with cellular macromolecules. It can alkylate DNA, leading to the formation of cross-links and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The compound may also interact with proteins, affecting their function and leading to apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloromethyl-2,7-dichloroquinoline
- 6,7-Dichloroquinoline-5,8-dione
- 2,6-Dichloroquinoline-3-carbonitrile
Uniqueness
3-(2-Chloroethyl)-2,7-dichloro-8-methylquinoline is unique due to its specific substitution pattern and the presence of the chloroethyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Propiedades
Número CAS |
948291-91-6 |
|---|---|
Fórmula molecular |
C12H10Cl3N |
Peso molecular |
274.6 g/mol |
Nombre IUPAC |
2,7-dichloro-3-(2-chloroethyl)-8-methylquinoline |
InChI |
InChI=1S/C12H10Cl3N/c1-7-10(14)3-2-8-6-9(4-5-13)12(15)16-11(7)8/h2-3,6H,4-5H2,1H3 |
Clave InChI |
MSOWXACDFIYHEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=CC(=C(N=C12)Cl)CCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


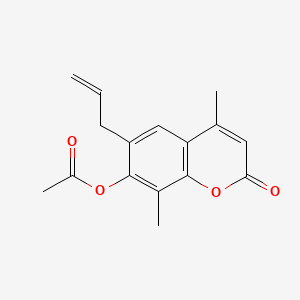
![N,N'-[Ethenyl(methyl)silanediyl]bis[N-(propan-2-yl)acetamide]](/img/structure/B11850649.png)
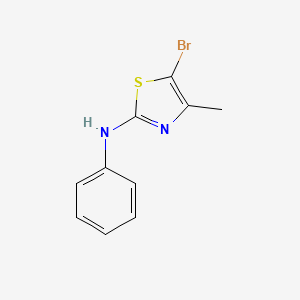
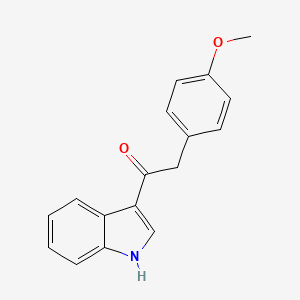

![5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol](/img/structure/B11850668.png)
![Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11850675.png)

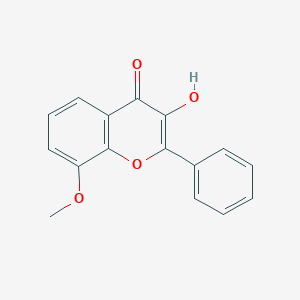

![6-Chloro-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11850713.png)
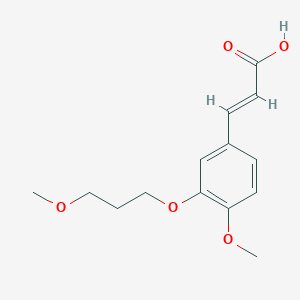
![1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride](/img/structure/B11850715.png)

